molecular formula C11H11NO3 B12885865 4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol

4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol

Cat. No.: B12885865
M. Wt: 205.21 g/mol
InChI Key: JWAMEHHGMUJIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol is an organic compound that belongs to the class of benzenediols, which are aromatic compounds containing two hydroxyl groups attached to a benzene ring. This compound is characterized by the presence of a 5-methyloxazol-2-yl group attached to the benzene ring through a methylene bridge. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of catechol (benzene-1,2-diol) with 5-methyloxazole in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of a sigma complex, followed by deprotonation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of intermediate compounds, followed by purification and final conversion to the target molecule. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form catechol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and carboxylates.

    Reduction: Catechol derivatives.

    Substitution: Various substituted benzenediols and oxazole derivatives.

Scientific Research Applications

4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcatechol (3-methylbenzene-1,2-diol)
  • 4-Methylcatechol (4-methylbenzene-1,2-diol)
  • Orcinol (5-methylbenzene-1,3-diol)
  • Guaiacol (2-methoxyphenol)
  • Mequinol (4-methoxyphenol)

Uniqueness

4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol is unique due to the presence of the 5-methyloxazole moiety, which imparts distinct chemical reactivity and biological activity compared to other benzenediols.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-[(5-methyl-1,3-oxazol-2-yl)methyl]benzene-1,2-diol

InChI

InChI=1S/C11H11NO3/c1-7-6-12-11(15-7)5-8-2-3-9(13)10(14)4-8/h2-4,6,13-14H,5H2,1H3

InChI Key

JWAMEHHGMUJIHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)CC2=CC(=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.